molecular formula C13H16FN3O B14893508 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide

Cat. No.: B14893508
M. Wt: 249.28 g/mol
InChI Key: GANJEDFBEKSMMX-UHFFFAOYSA-N
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Description

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is a synthetic organic compound with the molecular formula C13H16FN3O This compound is characterized by the presence of a cyano group, a fluorine atom, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration and Fluorination: The initial step involves the nitration of a suitable benzyl compound, followed by fluorination to introduce the fluorine atom at the desired position.

    Reduction and Alkylation: The nitro group is then reduced to an amine, which is subsequently alkylated with methyl groups.

    Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.

    Acetamide Formation: Finally, the ethylacetamide moiety is introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl or acetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in modulating its activity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Cyano-2-chlorobenzyl)(methyl)amino)-N-ethylacetamide
  • 2-((5-Cyano-2-bromobenzyl)(methyl)amino)-N-ethylacetamide
  • 2-((5-Cyano-2-iodobenzyl)(methyl)amino)-N-ethylacetamide

Uniqueness

2-((5-Cyano-2-fluorobenzyl)(methyl)amino)-N-ethylacetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in certain applications compared to its chlorinated, brominated, or iodinated analogs.

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

2-[(5-cyano-2-fluorophenyl)methyl-methylamino]-N-ethylacetamide

InChI

InChI=1S/C13H16FN3O/c1-3-16-13(18)9-17(2)8-11-6-10(7-15)4-5-12(11)14/h4-6H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

GANJEDFBEKSMMX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(C)CC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

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